1-Cyclopropylethanamine
Overview
Description
1-Cyclopropylethanamine is an organic compound with the molecular formula C5H11N It consists of a cyclopropyl group attached to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropylethanamine can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with ammonia or an amine under basic conditions. Another method includes the reduction of cyclopropylacetonitrile using hydrogen in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: In an industrial setting, this compound is typically produced via the catalytic hydrogenation of cyclopropylacetonitrile. This process involves the use of high-pressure hydrogen gas and a suitable catalyst to achieve the desired reduction.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropylethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopropylacetaldehyde or cyclopropylacetic acid.
Reduction: The compound can be reduced to cyclopropylmethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Cyclopropylacetaldehyde, cyclopropylacetic acid.
Reduction: Cyclopropylmethanol.
Substitution: Various substituted cyclopropyl derivatives.
Scientific Research Applications
1-Cyclopropylethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropylethanamine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions with electrophiles. The cyclopropyl group imparts unique steric and electronic properties, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
- Cyclopropylamine
- Cyclopropylmethanamine
- Cyclopropylmethylamine
Comparison: 1-Cyclopropylethanamine is unique due to the presence of both a cyclopropyl group and an ethanamine moiety. This combination imparts distinct reactivity and properties compared to other cyclopropyl-containing amines. For example, cyclopropylamine lacks the additional carbon atom present in this compound, leading to differences in steric and electronic effects.
Properties
IUPAC Name |
1-cyclopropylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-4(6)5-2-3-5/h4-5H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCXVGWKYIDNOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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